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molecular formula C12H9IN4 B8513245 5-Iodo-4-methyl-6-(3-cyano-phenyl)-pyrimidin-2-ylamine

5-Iodo-4-methyl-6-(3-cyano-phenyl)-pyrimidin-2-ylamine

Cat. No. B8513245
M. Wt: 336.13 g/mol
InChI Key: CVHNJHCSMZXKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 3.2 g (12 mmol) 4-methyl-6-(3-cyano-phenyl)-pyrimidin-2-ylamine and 2.8 g (13 mmol) NIS. Yield after chromatography on silica gel with DCM/MeOH: 3.5 g (78%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]#[N:15])[CH:9]=2)[N:5]=[C:4]([NH2:16])[N:3]=1.C1C(=O)N([I:24])C(=O)C1>C(Cl)Cl.CO>[I:24][C:7]1[C:2]([CH3:1])=[N:3][C:4]([NH2:16])=[N:5][C:6]=1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]#[N:15])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1=NC(=NC(=C1)C1=CC(=CC=C1)C#N)N
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC(=NC1C1=CC(=CC=C1)C#N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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